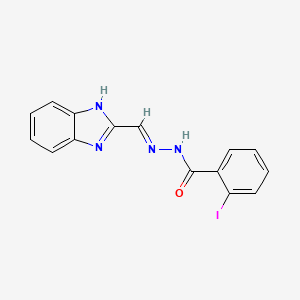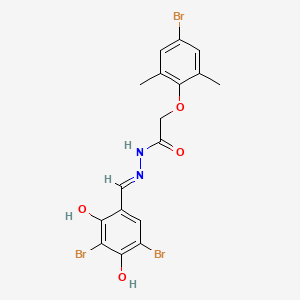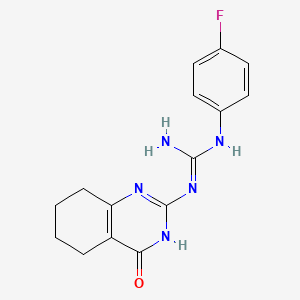![molecular formula C18H21ClN4O B3729790 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)
5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
Übersicht
Beschreibung
5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential applications in the fields of pharmacology and neuroscience.
Wirkmechanismus
The mechanism of action for 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These actions are thought to contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to contribute to its antidepressant effects. It has also been shown to have anxiolytic and antipsychotic effects, which may be related to its partial agonist activity at the 5-HT1A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments is its high purity and consistency. This makes it easier to control for variables and ensure reproducibility of results. However, one limitation of using this compound is its potential toxicity. Care must be taken to ensure that it is handled safely and that appropriate precautions are taken to protect researchers.
Zukünftige Richtungen
There are a number of future directions for research on 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One area of interest is its potential use in the treatment of addiction. Studies have shown that this compound may have potential as a treatment for opioid addiction, and further research in this area is needed. Additionally, there is interest in exploring the compound's potential as a treatment for other neurological disorders, such as post-traumatic stress disorder and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Conclusion
In conclusion, 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has potential applications in the fields of pharmacology and neuroscience. Its synthesis method has been optimized to produce high yields and purity, and it has been studied for its potential use in the treatment of a variety of neurological disorders. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it an area of interest for future research.
Wissenschaftliche Forschungsanwendungen
The potential scientific research applications of 5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone are vast. This compound has been shown to have potential as a therapeutic agent for a variety of neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in pain management and addiction treatment.
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-3-5-16-13(2)20-18(21-17(16)24)23-10-8-22(9-11-23)15-7-4-6-14(19)12-15/h3-4,6-7,12H,1,5,8-11H2,2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQXISJRGRGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2,5-dimethyl-3-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3729709.png)

![N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3729727.png)
![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)




![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
![6-{[(4-methylphenyl)thio]methyl}-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729808.png)
![6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3729809.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)
![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)